molecular formula C15H22O2 B14581654 1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one CAS No. 61067-11-6

1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one

Cat. No.: B14581654
CAS No.: 61067-11-6
M. Wt: 234.33 g/mol
InChI Key: UAAFWWAINQAGKC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a dimethylhexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable ketone under specific conditions. One common method is the aldol condensation reaction, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and then precipitated to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and distillation are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

CAS No.

61067-11-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,2-dimethylhexan-1-one

InChI

InChI=1S/C15H22O2/c1-5-6-11-15(2,3)14(16)12-7-9-13(17-4)10-8-12/h7-10H,5-6,11H2,1-4H3

InChI Key

UAAFWWAINQAGKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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